Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic reactions to introduce specific functional groups and achieve desired stereochemistry. For instance, the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate showcases a one-step synthesis from precursor compounds, followed by treatment with amines and hydrazines to afford amino-substituted products (Bevk et al., 2001). Another example is the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, demonstrating the addition of carbon tetrahalides to double bonds and stereoselective preparation methods for cis-isomer enrichment (Matsui et al., 1986).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds utilize various spectroscopic techniques. The study on the isolation, identification, and structural establishment of mono-, di-, and tri-cis isomers of an aromatic analogue of retinoic acid highlights the application of HPLC, FT-1H-NMR, and 13C-NMR spectroscopy to determine molecular structures (Englert et al., 1978).
Chemical Reactions and Properties
Chemical reactions involving ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate and its analogues showcase a variety of transformations. Michael additions of the lithium enolates of α-heterosubstituted esters and amides to a chiral α,β-unsaturated carbonyl acceptor exhibit high stereoselection and chiral induction, highlighting the compound's reactivity and potential for creating stereoselective products (Nomura & Kanemasa, 1994).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and stability, are crucial for understanding their behavior in different environments and applications. While specific data on Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate is not directly reported, related studies on polymerization using chiral zirconium derivatives provide insight into the properties of similar compounds and their applications in creating polymers with desired characteristics (Bandy et al., 1991).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental to utilizing Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate in synthetic applications. Studies on aziridination of chiral esters and their precursors to polyhydroxy amino acids indicate the compound's versatility and potential in synthesizing biologically relevant molecules (Fazio et al., 2000).
Scientific Research Applications
Organic Synthesis and Material Science Applications
- Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis : Research into the acidolysis of lignin, a major component of plant biomass, has implications for organic synthesis, including the potential involvement of compounds like Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate. Studies on dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane reveal the significance of γ-hydroxymethyl groups and hydride transfer mechanisms in the acidolysis process, which could inform the development of novel synthetic routes and materials (T. Yokoyama, 2015).
Environmental and Ecotoxicological Research
- Review of Electrochemical Technology : The review on electrochemical surface finishing and energy storage technologies discusses the use of haloaluminate room-temperature ionic liquids (RTILs), highlighting innovative materials and chemicals, potentially including Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate, for advanced applications in energy storage and electroplating (T. Tsuda, G. Stafford, C. Hussey, 2017).
Antioxidant Capacity and Chemical Analysis
- ABTS/PP Decolorization Assay of Antioxidant Capacity : This review elaborates on the ABTS•+ radical cation-based assays, a critical tool for evaluating antioxidant capacity in various substances. Understanding the reaction pathways for antioxidants, including potentially Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate, is vital for developing new antioxidant compounds and assessing their capacity (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).
Analytical Chemistry
- Analytical Methods in Determining Antioxidant Activity : This comprehensive review on the analytical methods used for determining antioxidant activity discusses various assays, including those based on hydrogen atom transfer (HAT) and electron transfer (ET). Such methodologies could be applicable for analyzing compounds like Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate, particularly in exploring their antioxidant capacities and roles in various chemical reactions (I. Munteanu, C. Apetrei, 2021).
properties
IUPAC Name |
ethyl (Z)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5-/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXALXOWVXZLH-RPSMYOMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1COC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\[C@@H]1COC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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